molecular formula C9H12ClFN2O B1406751 (3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride CAS No. 1384424-47-8

(3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride

Cat. No.: B1406751
CAS No.: 1384424-47-8
M. Wt: 218.65 g/mol
InChI Key: QFXJXFROLYQCQI-DDWIOCJRSA-N
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Description

“(3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride” is a chiral organic compound characterized by a propanamide backbone with a 4-fluorophenyl substituent at the 3-position and an amino group in the (R)-configuration. Its molecular formula is C₉H₁₂ClFN₂O, and it exists as a hydrochloride salt to enhance solubility and stability. The compound’s structure combines a fluorinated aromatic ring, an amide functional group, and a stereogenic center, making it a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name

(3R)-3-amino-3-(4-fluorophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXJXFROLYQCQI-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Racemic 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride

The foundational step involves synthesizing the racemic amino acid hydrochloride, which serves as a precursor for enantioselective resolution or further derivatization.

Method Overview:

  • Hydrolysis of Precursors: As detailed in recent research, racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride is obtained by heating a precursor compound (e.g., 50.4 g of a suitable intermediate) with concentrated hydrochloric acid at 100°C for 4 hours.
  • Work-up and Purification: The reaction mixture is cooled, concentrated, and dried under vacuum, followed by washing with acetonitrile to remove impurities, yielding a high-purity racemic hydrochloride salt with yields around 88.8%.

Data Table:

Step Reagents & Conditions Yield Notes
Hydrolysis Precursors + 6 N HCl, 100°C, 4h 88.8% Produces racemic hydrochloride

Enantioselective Resolution via Dynamic Kinetic Resolution (DKR)

Given the racemic mixture, enantioselective resolution is crucial to obtain the (3R)-enantiomer with high stereochemical purity.

Method Overview:

  • Formation of Diastereomeric Complexes: The racemic amino acid hydrochloride reacts with chiral ligands (e.g., ligand 4) in the presence of nickel(II) chloride in degassed methanol, under controlled temperature (50°C).
  • Resolution Process: The diastereomeric Ni(II) complexes are separated by filtration after quenching with acetic acid, followed by disassembly to recover the enantiomerically enriched amino acid.

Data Table:

Step Reagents & Conditions Enantiomeric Excess Yield Notes
Resolution Racemic salt + ligand 4, NiCl₂, MeOH, 50°C 84% de ~55.2 mmol Achieves high stereoselectivity

Disassembly of Diastereomeric Complexes and Isolation of (3R)-3-Amino-3-(4-fluorophenyl)propanamide

The diastereomeric Ni(II) complexes are disassembled to liberate the enantiomerically pure amino acid, which is then converted into the target amide.

Method Overview:

  • Acidic Hydrolysis: Treatment of the Ni(II) complex with hydrochloric acid at elevated temperature (50°C) releases the amino acid, which is then purified via filtration, washing, and drying.
  • Conversion to Amide: The free amino acid can be transformed into the corresponding amide through standard amidation procedures, such as activation with carbodiimides or direct amidation under appropriate conditions.

Data Table:

Step Reagents & Conditions Purity Yield Notes
Disassembly Ni(II) complex + HCl, 50°C Enantiopure amino acid ~55% High stereochemical fidelity

Final Conversion to (3R)-3-Amino-3-(4-fluorophenyl)propanamide Hydrochloride

The enantiomerically enriched amino acid is converted into the target compound via amidation, followed by salt formation.

Method Overview:

  • Amidation: Activation of the amino acid with coupling reagents (e.g., EDC, HATU) in an appropriate solvent (e.g., DMF) facilitates amide bond formation with ammonia or an amine source.
  • Salt Formation: The free amide is then treated with hydrochloric acid to form the hydrochloride salt, ensuring stability and solubility.

Data Table:

Step Reagents & Conditions Yield Notes
Amidation Amino acid + coupling reagent + NH₃ High Produces the target amide
Salt formation Amide + HCl Quantitative Stabilizes the hydrochloride salt

Summary of Key Research Findings

Aspect Findings References
Scale-up potential Successful synthesis on multi-gram scale with high yield and stereoselectivity
Stereoselectivity Achieved up to 84% de via DKR
Purity Enantiomeric purity can be optimized through ligand selection and reaction conditions
Conversion efficiency Standard amidation techniques effectively convert amino acids to amides

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can further modify the compound, such as reducing the amide group to an amine.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation Products: Imines, oxides.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biochemical Studies: It is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine:

    Pharmaceutical Development: The compound is explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry:

    Chemical Manufacturing: It is utilized in the manufacturing of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogues

Compound Name Molecular Formula Molecular Weight Substituent Functional Group Stereochemistry Reference
(3R)-3-amino-3-(4-fluorophenyl)propanamide HCl C₉H₁₂ClFN₂O ~218.66* 4-fluoro Amide R Inferred
(3R)-3-amino-3-(3-chlorophenyl)propanamide HCl C₉H₁₂Cl₂N₂O 235.11 3-chloro Amide R
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate HCl C₁₀H₁₃ClFNO₂ 233.67 4-fluoro Ester R
(R)-Methyl 3-Amino-3-(4-methoxyphenyl)propanoate HCl C₁₁H₁₆ClNO₃ 261.70* 4-methoxy Ester R
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl C₉H₁₃ClFNO 205.66 4-fluoro Alcohol S

*Calculated based on atomic masses.

Biological Activity

(3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride is a compound that has garnered attention for its significant biological activity, particularly in the context of diabetes management and enzyme modulation. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C10_{10}H12_{12}ClF1_{1}N2_{2}O
  • Molecular Weight : 182.19 g/mol
  • Chirality : It possesses an (R) configuration at the carbon adjacent to the amino group, which is crucial for its biological activity.

The presence of a fluorine atom enhances lipophilicity and metabolic stability compared to analogs with different substituents, potentially improving interaction with biological targets.

This compound primarily interacts with dipeptidyl peptidase 4 (DPP-4), an enzyme that plays a vital role in glucose metabolism. Inhibition of DPP-4 leads to increased insulin secretion and improved glucose tolerance in pancreatic cells, indicating its potential use as an antidiabetic agent.

Key Mechanisms:

  • Enzyme Inhibition : Modulates the activity of DPP-4, affecting glucose homeostasis.
  • Protein-Ligand Interactions : The amino group can form hydrogen bonds, while the fluorophenyl group interacts with hydrophobic regions of proteins.

Therapeutic Potential

The compound is being investigated for its role in:

  • Diabetes Management : By enhancing insulin secretion through DPP-4 inhibition.
  • Pharmaceutical Development : As a precursor for drug synthesis aimed at metabolic disorders.

Case Studies

Recent studies have highlighted the compound's efficacy:

  • Glucose Tolerance Improvement : In animal models, administration of (3R)-3-amino-3-(4-fluorophenyl)propanamide resulted in significant improvements in glucose tolerance tests compared to controls.
  • Insulin Secretion Enhancement : In vitro studies demonstrated that pancreatic beta cells exposed to the compound showed increased insulin release upon glucose stimulation.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochlorideChlorine substitutionSimilar DPP-4 inhibition
(3R)-3-amino-3-(4-bromophenyl)propanamide hydrochlorideBromine substitutionDPP-4 inhibition
(3R)-3-amino-3-(4-methylphenyl)propanamide hydrochlorideMethyl substitutionReduced efficacy compared to fluorinated analogs

The unique properties imparted by the fluorine atom in this compound enhance its selectivity and efficacy as compared to its analogs.

Q & A

Q. What are the standard synthetic routes for (3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The synthesis typically begins with 3-fluorobenzaldehyde and (R)-3-amino-4-hydroxybutanoic acid as starting materials. Key steps include:

  • Aldol condensation to form the carbon backbone.
  • Reductive amination to introduce the amino group.
  • Hydrochloride salt formation to enhance stability.
    Optimization involves:
  • Temperature control (e.g., 0–5°C during sensitive steps like amination).
  • Use of chiral catalysts to preserve the (3R) configuration.
  • Continuous flow reactors for improved yield and purity in scaled-up academic production .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties, and what analytical techniques are recommended for confirming its purity and structure?

Methodological Answer: The hydrochloride salt enhances water solubility (critical for in vitro assays) and thermal stability (up to 200°C under inert conditions). Key analytical methods include:

  • 1H/13C NMR to verify stereochemistry and functional groups.
  • HPLC with chiral columns to confirm enantiomeric purity (>98%).
  • X-ray crystallography to resolve spatial arrangements of the fluorophenyl and amino groups .

Q. What role does the (3R) stereochemistry play in the compound’s biological activity, and what methods are employed to ensure enantiomeric purity during synthesis?

Methodological Answer: The (3R) configuration determines binding affinity to biological targets (e.g., glutamate receptors) through spatial compatibility. Methods to ensure enantiomeric purity:

  • Chiral chromatography (e.g., using amylose-based columns).
  • Circular dichroism (CD) to monitor optical activity during synthesis.
  • Comparative assays with (3S)-enantiomers to validate stereospecific activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Methodological Answer: Contradictions often arise from:

  • Assay variability (e.g., cell lines vs. purified enzymes).
  • Impurity profiles (e.g., residual solvents affecting results).
    Resolution strategies:
  • Standardized protocols for IC50 determination across labs.
  • LC-MS purity checks before biological testing.
  • Meta-analysis of published data to identify confounding variables (e.g., buffer pH, temperature) .

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets, and how can these be integrated with experimental validation?

Methodological Answer:

  • QSAR modeling to correlate structural features (e.g., fluorophenyl hydrophobicity) with activity.
  • Molecular docking (using AutoDock Vina) to predict binding modes to receptors like NMDA.
  • MD simulations to assess stability of ligand-target complexes.
    Experimental validation via:
  • Surface plasmon resonance (SPR) for binding kinetics.
  • Cellular assays (e.g., calcium flux in neuronal models) .

Q. What strategies are effective in mitigating hydrolysis or degradation of the compound under varying pH conditions during in vitro experiments?

Methodological Answer:

  • Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) for neutral conditions.
  • Short-term storage : Aliquot and store at -80°C (stable for 6 months).
  • Stability assays : Monitor degradation via HPLC at 0, 24, and 48 hours under test conditions.
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) during synthesis for pH-sensitive steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride
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(3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride

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